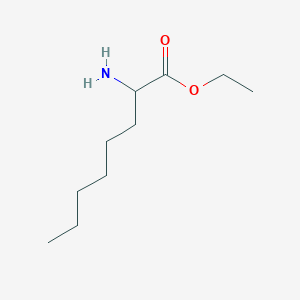
Ethyl 2-aminooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-aminooctanoate is an organic compound that belongs to the class of esters. It is derived from 2-aminooctanoic acid, which is an α-amino fatty acid. This compound is characterized by the presence of an amino group at the second position of the octanoic acid chain, and an ethyl ester group. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-aminooctanoate can be synthesized through the esterification of 2-aminooctanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a commonly used reducing agent for ester reduction.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Ethyl 2-aminooctanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a drug intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-aminooctanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 2-aminooctanoic acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the amino group.
Methyl 2-aminooctanoate: Similar to this compound but with a methyl ester group instead of an ethyl group.
2-aminooctanoic acid: The parent compound without the ester group.
Uniqueness: this compound is unique due to the presence of both an amino group and an ester group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-aminooctanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-7-8-9(11)10(12)13-4-2/h9H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHNMJDUJDPHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-Methylphenyl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2614600.png)

![3-methylnaphtho[2,1-d]thiazol-2(3H)-imine](/img/structure/B2614602.png)

![N-(4-ethoxyphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2614605.png)
![N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2614606.png)
![Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate](/img/structure/B2614608.png)

![(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2614610.png)
![3-[(4-Benzylpiperazino)methyl]-6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2614612.png)
![N-(5-chloro-2-methylphenyl)-1-[(3-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2614613.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614622.png)
